N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-3-(triazol-1-yl)propanamide
Description
N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-3-(triazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
IUPAC Name |
N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-3-(triazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-14(9-10-3-2-8-17-10)11(16)4-6-15-7-5-12-13-15/h5,7,10H,2-4,6,8-9H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXFYVXCFGRQRQ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)C(=O)CCN2C=CN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCCO1)C(=O)CCN2C=CN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-3-(triazol-1-yl)propanamide typically involves the following steps:
Formation of the triazole ring:
Attachment of the oxolan-2-yl group: The oxolan-2-yl group can be introduced via a nucleophilic substitution reaction.
N-methylation: The final step involves the methylation of the nitrogen atom to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents are selected to ensure efficient and cost-effective synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or the triazole ring, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring or the oxolan-2-yl group are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-3-(triazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-3-(triazol-1-yl)propanamide involves its interaction with molecular targets, such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects. The oxolan-2-yl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with enhanced activity and broader spectrum.
Trazodone: A triazole-containing antidepressant.
Uniqueness: N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-3-(triazol-1-yl)propanamide is unique due to the presence of the oxolan-2-yl group, which is not commonly found in other triazole derivatives. This structural feature may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
